Galegine sulfate
Overview
Description
Galegine sulfate is a guanidine alkaloid derived from the plant Galega officinalis, commonly known as goat’s rue. Historically, Galega officinalis has been used in traditional medicine for its hypoglycemic properties. This compound is known for its ability to lower blood glucose levels, which has led to its investigation as a potential treatment for diabetes mellitus .
Mechanism of Action
Target of Action
Galegine sulfate, a guanidine derivative found in Galega officinalis, primarily targets the liver and muscle cells . It reduces glucose output in the liver and augments glucose uptake in the peripheral tissues, chiefly muscle . The primary targets of this compound are therefore the liver and muscle cells, where it plays a crucial role in glucose metabolism.
Mode of Action
This compound interacts with its targets, the liver and muscle cells, by activating an upstream kinase, liver kinase B1 (LKB-1), which in turn regulates the downstream kinase adenosine monophosphatase protein kinase (AMPK) . AMPK phosphorylates a transcriptional co-activator, transducer of regulated CREB protein 2 (TORC2), resulting in its inactivation which consequently downregulates transcriptional events that promote synthesis of gluconeogenic enzymes . This interaction results in a decrease in glucose production in the liver and an increase in glucose uptake in muscle cells .
Biochemical Pathways
This compound affects the biochemical pathway of glucose metabolism. It inhibits hepatic gluconeogenesis, a process that produces glucose in the liver . This compound also stimulates glucose uptake in muscle cells . These actions are mediated by the activation of AMPK, which can explain many of the effects of this compound, including enhanced glucose uptake and inhibition of acetyl-CoA carboxylase . Inhibition of acetyl-CoA carboxylase both inhibits fatty acid synthesis and stimulates fatty acid oxidation .
Pharmacokinetics
This compound is a hydrophilic base which exists at physiological pH as the cationic species (>99.9%) . Its passive diffusion through cell membranes should be very limited . This compound is excreted unchanged in urine . The elimination half-life of this compound during multiple dosages in patients with good renal function is approximately 5 hours . The dosage of this compound should be reduced in patients with renal impairment in proportion to the reduced clearance of creatinine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in body weight, independent of reduced food intake . In 3T3-L1 adipocytes and L6 myotubes, this compound stimulates glucose uptake . This compound also reduces isoprenaline-mediated lipolysis in 3T3-L1 adipocytes and inhibits acetyl-CoA carboxylase activity in 3T3-L1 adipocytes and L6 myotubes . This compound down-regulates genes concerned with fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of organic cation transporters (OCTs) in the sinusoidal endothelial cells of the liver can affect the absorption, hepatic uptake, and renal excretion of this compound . Furthermore, the concentration of this compound in the liver is three to five times higher than that in the portal vein after a single therapeutic dose . This suggests that the distribution of this compound in the body can be influenced by the physiological environment.
Biochemical Analysis
Biochemical Properties
Galegine sulfate plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in glucose metabolism. One of the key enzymes that this compound interacts with is acetyl-CoA carboxylase. This compound inhibits this enzyme, leading to a reduction in fatty acid synthesis. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. By activating AMPK, this compound enhances glucose uptake in skeletal muscle cells and inhibits hepatic gluconeogenesis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In skeletal muscle cells, this compound increases glucose uptake by enhancing the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. This action is mediated through the activation of AMPK. In hepatocytes, this compound inhibits gluconeogenesis, thereby reducing hepatic glucose production. This compound also influences cell signaling pathways, such as the AMPK pathway, which plays a pivotal role in regulating cellular metabolism and energy balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits complex IV of the mitochondrial electron transport chain, leading to a reduction in glycerol-derived gluconeogenesis. This inhibition results in increased cytosolic redox and decreased activity of glycerol-3-phosphate dehydrogenase. Additionally, this compound activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. These molecular interactions collectively contribute to the glucose-lowering effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound maintains its glucose-lowering effects over extended periods. Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively lowers blood glucose levels without causing significant adverse effects. At high doses, this compound can induce toxic effects, including hepatic and renal toxicity. Threshold effects have been observed, where the glucose-lowering efficacy of this compound plateaus beyond a certain dosage. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. By activating AMPK, this compound enhances glucose uptake and utilization in peripheral tissues. It also inhibits acetyl-CoA carboxylase, leading to reduced fatty acid synthesis. Additionally, this compound influences the redox state of cells by inhibiting complex IV of the mitochondrial electron transport chain. These metabolic effects contribute to the overall glucose-lowering and lipid-modulating properties of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound is taken up by cells via organic cation transporters, such as organic cation transporter 1 (OCT1). Once inside the cells, this compound can accumulate in specific compartments, such as the cytosol and mitochondria. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. In hepatocytes, this compound localizes to the mitochondria, where it inhibits complex IV of the electron transport chain. This localization is critical for its role in reducing glycerol-derived gluconeogenesis. Additionally, this compound can be found in the cytosol, where it activates AMPK and influences various metabolic pathways. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galegine can be synthesized using a molecularly imprinted polymer (MIP) technique. This involves using galegine as a template molecule, methacrylic acid as a functional monomer, ethylene glycol dimethacrylate as a cross-linker, azobisisobutyronitrile as a reaction initiator, and acetonitrile as a solvent . The reaction conditions are optimized to achieve high recovery and purity of galegine.
Industrial Production Methods: Industrial production of galegine sulfate involves the extraction of galegine from Galega officinalis using advanced techniques such as high-performance liquid chromatography (HPLC) and molecularly imprinted polymer (MIP) techniques. These methods ensure the efficient and high-yield extraction of galegine from the plant material .
Chemical Reactions Analysis
Types of Reactions: Galegine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Galegine can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of galegine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Galegine can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of galegine may yield various oxidized derivatives, while reduction can produce reduced forms of galegine .
Scientific Research Applications
Galegine sulfate has a wide range of scientific research applications:
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug that also inhibits hepatic gluconeogenesis and activates the AMPK pathway.
Phenformin: Another biguanide with similar hypoglycemic properties but with a higher risk of lactic acidosis.
Guanidine: The parent compound from which galegine and other biguanides are derived.
Galegine sulfate stands out due to its historical significance and its specific molecular interactions that contribute to its hypoglycemic effects.
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZDWZLEPDBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942415 | |
Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14279-86-8, 20284-78-0 | |
Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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